Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 1H-pyrazole-1-carboxaldehyde with methyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted pyrazole derivatives with varying functional groups .
Scientific Research Applications
Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: It is also explored for its potential use in materials science, including the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate include other pyrazole derivatives, such as:
- 1-Methylpyrazole
- 3-Methyl-1H-pyrazole-5-carboxylate
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities.
Biological Activity
Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- PubChem CID : 7017269
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 mg/mL |
Escherichia coli | 0.5 mg/mL |
Pseudomonas aeruginosa | 0.25 mg/mL |
The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects in various models. For example, in carrageenan-induced paw edema models, derivatives demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen . The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. This compound was tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.5 |
HeLa | 15.0 |
These results suggest that this compound may act through apoptosis induction and cell cycle arrest mechanisms .
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of various pyrazole derivatives, this compound was found to be one of the most effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing edema in animal models. The compound was administered at varying doses, revealing dose-dependent efficacy in reducing inflammation markers and pain response .
Properties
IUPAC Name |
methyl 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8-3-6-13(11-8)7-12-5-2-4-10-12/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBWOUBWTVXJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193952 | |
Record name | Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001499-89-3 | |
Record name | Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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